(S,R,S)-AHPC-C7-amine Dihydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Role in Targeted Protein Degradation
(S,R,S)-AHPC-C7-amine Dihydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025) , also known as VH032-C7-amine dihydrochloride , is a synthetic E3 ligase ligand-linker conjugate crucial in the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical structure, a detailed synthesis pathway with experimental protocols, and its mechanism of action within the ubiquitin-proteasome system.
Chemical Structure and Properties
(S,R,S)-AHPC-C7-amine dihydrochloride is a chiral amine featuring a specific stereochemistry that is critical for its biological activity. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected to a seven-carbon alkyl linker with a terminal amine group. This terminal amine serves as a conjugation point for a ligand that binds to a target protein of interest, forming a heterobifunctional PROTAC molecule.
The IUPAC name for the free base is (2S,4R)-1-[(2S)-2-(8-aminooctanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide.
| Property | Value |
| Molecular Formula | C₃₀H₄₇Cl₂N₅O₄S |
| Molecular Weight | 644.7 g/mol |
| Alternative Names | VH032-C7-amine dihydrochloride |
| CAS Number | 2415256-17-4 |
| Purity | ≥95% (HPLC)[1] |
Synthesis Pathway
The synthesis of (S,R,S)-AHPC-C7-amine involves a multi-step process. A feasible and scalable column chromatography-free synthesis has been developed, enabling the production of multi-gram quantities of the hydrochloride salt with high purity.[2] The retro-synthetic analysis breaks down the molecule into four key building blocks: a leucine (B10760876) derivative, a proline derivative, a benzylamine (B48309) moiety, and a thiazole (B1198619) component.[2]
An alternative five-step unified route for the preparation of the core VHL ligand (VH032) has also been reported with an overall yield of 56%.[3]
Experimental Protocol: Multi-Gram Scale Synthesis of VH032 Amine Hydrochloride[2]
This process describes a column chromatography-free synthesis yielding 42.5 g of VH032 amine hydrochloride with 97% purity.[2] The synthesis involves the sequential coupling of the four building blocks. A key aspect of this optimized process is the avoidance of column chromatography, which is often a bottleneck in scaling up chemical syntheses. The purification of intermediates and the final product is achieved through techniques such as extraction and crystallization.
Detailed step-by-step procedures, including reagents, solvents, reaction times, and temperatures, are outlined in the work by Li and co-workers.[2] The quality of the synthesized VH032 amine was demonstrated to be comparable to commercially available sources by incorporating it into a PROTAC (MZ1-S) and showing equivalent biological activity in degrading the target protein BRD4 and inhibiting cancer cell survival.[2]
Mechanism of Action: PROTAC-Mediated Protein Degradation
(S,R,S)-AHPC-C7-amine serves as a critical component of PROTACs, which are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins.[4]
The mechanism involves the following key steps:
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Ternary Complex Formation: The PROTAC molecule, containing the (S,R,S)-AHPC-C7-amine moiety, simultaneously binds to the VHL E3 ubiquitin ligase and a target protein of interest (POI), forming a ternary complex (POI-PROTAC-VHL).[4]
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Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the target protein. The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein, resulting in a poly-ubiquitin chain.[4]
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Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's "recycling center." The proteasome unfolds and degrades the tagged protein into smaller peptides.[4]
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PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.
Conclusion
(S,R,S)-AHPC-C7-amine dihydrochloride is a vital tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure and the development of efficient, scalable synthesis routes have made it a readily accessible building block for the creation of novel PROTACs. Understanding its chemical properties, synthesis, and mechanism of action is fundamental for researchers and scientists working to develop next-generation therapeutics for a wide range of diseases.
References
- 1. VH 032 amide-alkylC7-amine | | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
